molecular formula C6H5FN2O B1522656 2-Amino-5-fluoro-pyridine-3-carbaldehyde CAS No. 1188433-88-6

2-Amino-5-fluoro-pyridine-3-carbaldehyde

Cat. No. B1522656
CAS RN: 1188433-88-6
M. Wt: 140.11 g/mol
InChI Key: WAPFBFSGMCGIAL-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H5FN2O . It is a solid substance and is an important intermediate for the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde and similar compounds often involves ring cleavage methodology reactions . This process involves the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis of such compounds is important as they are key structural motifs found in numerous bioactive molecules .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-fluoro-pyridine-3-carbaldehyde can be represented by the SMILES string Nc1ncc(F)cc1C=O . This indicates that the compound contains a pyridine ring with an amino group at the 2-position, a fluoro group at the 5-position, and a carbaldehyde group at the 3-position .


Chemical Reactions Analysis

Pyridine derivatives like 2-Amino-5-fluoro-pyridine-3-carbaldehyde can undergo Schiff base condensation reactions with appropriate substrates under optimum conditions . This results in Schiff bases, which behave as flexible and multidentate bioactive ligands .


Physical And Chemical Properties Analysis

2-Amino-5-fluoro-pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 140.12 . The compound’s InChI key is WAPFBFSGMCGIAL-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This means it may be harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPFBFSGMCGIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678398
Record name 2-Amino-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-pyridine-3-carbaldehyde

CAS RN

1188433-88-6
Record name 2-Amino-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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